Afatinib-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

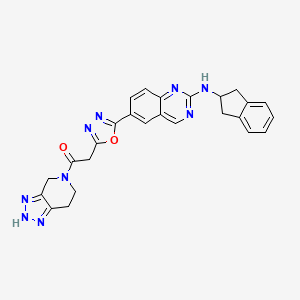

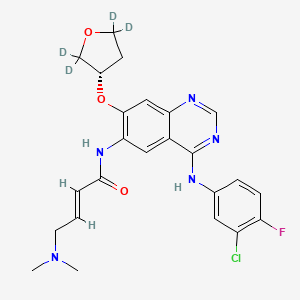

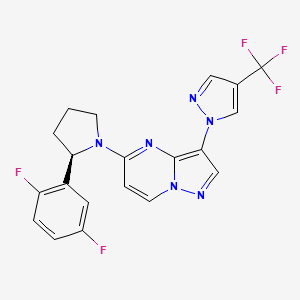

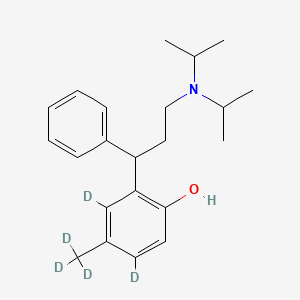

Afatinib-d4 is a deuterated form of afatinib, a potent and selective irreversible inhibitor of the ErbB family of tyrosine kinases. This compound is primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific epidermal growth factor receptor (EGFR) mutations. The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of afatinib due to its enhanced stability and reduced metabolic rate.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Afatinib-d4 involves multiple steps, starting from 4-fluoro-2-aminobenzoic acid. The process includes cyclization, nitration, substitution, reduction, condensation, and salification. The reaction conditions are carefully controlled to ensure high yield and purity. For instance, the nitration step requires a mixture of nitric acid and sulfuric acid at low temperatures, while the reduction step uses hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for scalability, yield, and purity. Key steps include the use of high-pressure reactors for hydrogenation and advanced purification techniques such as high-performance liquid chromatography (HPLC) to remove impurities. The overall yield of the industrial process is around 41.60%, with a purity of 99.48% .

Analyse Chemischer Reaktionen

Types of Reactions

Afatinib-d4 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas and sodium borohydride.

Substitution: Involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogens such as chlorine or bromine in the presence of a base.

Major Products Formed

The major products formed from these reactions include various derivatives of afatinib, which are used to study the structure-activity relationship and improve the efficacy and safety of the drug .

Wissenschaftliche Forschungsanwendungen

Afatinib-d4 is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the metabolic pathways and degradation products of afatinib. In biology, it helps in understanding the interaction of afatinib with cellular targets. In medicine, it is used in pharmacokinetic studies to optimize dosing regimens. In the industry, it is used to develop more stable and effective formulations of afatinib .

Wirkmechanismus

Afatinib-d4 exerts its effects by covalently binding to and irreversibly inhibiting the kinase domains of the ErbB family members, including EGFR, HER2, and HER4. This inhibition prevents the autophosphorylation and subsequent activation of these receptors, thereby blocking the downstream signaling pathways involved in cell proliferation and survival. The primary molecular targets of this compound are the EGFR mutations commonly found in NSCLC .

Vergleich Mit ähnlichen Verbindungen

Afatinib-d4 is compared with other tyrosine kinase inhibitors such as osimertinib and dacomitinib. While all these compounds target EGFR mutations, this compound is unique in its irreversible binding and broad spectrum of activity against various EGFR mutations. Osimertinib, on the other hand, is more effective against the T790M mutation, which is resistant to first-generation inhibitors. Dacomitinib is similar to this compound but has a different safety profile and efficacy .

List of Similar Compounds

- Osimertinib

- Dacomitinib

- Erlotinib

- Gefitinib

Eigenschaften

Molekularformel |

C24H25ClFN5O3 |

|---|---|

Molekulargewicht |

490.0 g/mol |

IUPAC-Name |

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-2,2,5,5-tetradeuteriooxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide |

InChI |

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1/i9D2,13D2 |

InChI-Schlüssel |

ULXXDDBFHOBEHA-YVZQKSMPSA-N |

Isomerische SMILES |

[2H]C1(C[C@@H](C(O1)([2H])[2H])OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)NC(=O)/C=C/CN(C)C)[2H] |

Kanonische SMILES |

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(diethylamino)-N-[4-[[4-[2-(diethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]acetamide](/img/structure/B15144300.png)

![(6Z)-4-[(2S,3R)-4,7-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydro-1-benzofuran-3-yl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B15144304.png)

![nonasodium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-dimethoxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxane-2-carboxylate](/img/structure/B15144343.png)